N1-(2-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(2-Fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a phenylsulfonyl-piperidine-ethyl moiety at the N2 position. The 2-fluorobenzyl group may enhance metabolic stability compared to non-fluorinated analogs, while the phenylsulfonyl-piperidine component could influence receptor binding or solubility .
Properties
IUPAC Name |
N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c23-20-12-5-4-8-17(20)16-25-22(28)21(27)24-14-13-18-9-6-7-15-26(18)31(29,30)19-10-2-1-3-11-19/h1-5,8,10-12,18H,6-7,9,13-16H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHZKHZNKNBWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-fluorobenzyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features
- Molecular Weight : 427.4 g/mol
- IUPAC Name : N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-[(2-fluorophenyl)methyl]oxamide
- Physical State : Typically appears as a solid or powder.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate the activity of chemokine receptors, particularly CCR5, which plays a crucial role in immune response and inflammation .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
- Antitumor Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Properties : Preliminary studies suggest that it may offer protection against neurodegenerative conditions by modulating neurotransmitter levels .
Case Studies and Research Findings
Synthesis and Chemical Reactions
The synthesis of this compound involves multiple steps including:
- Formation of the piperidine derivative.
- Introduction of the phenylsulfonyl group.
- Attachment of the 2-fluorobenzyl group through nucleophilic substitution.
- Final condensation to form the oxalamide moiety.
Comparison with Similar Compounds
Key Observations :
- Piperidine-containing oxalamides (e.g., Compound 6) show moderate-to-high antiviral activity, suggesting that the phenylsulfonyl-piperidine moiety in the target compound may confer similar targeting of viral entry mechanisms .
Flavoring Agents: S336 and Related Oxalamides
The umami flavor compound N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) shares the oxalamide core but differs in substituents (Table 2):
| Property | S336 (Flavor Agent) | Target Compound |
|---|---|---|
| N1 Group | 2,4-Dimethoxybenzyl | 2-Fluorobenzyl |
| N2 Group | 2-(Pyridin-2-yl)ethyl | 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethyl |
| Regulatory Status | Approved globally (FEMA 4233) | Not reported |
| Toxicology (NOEL) | 100 mg/kg bw/day (rat) | Not reported |
Key Observations :
- S336’s dimethoxybenzyl and pyridinyl groups contribute to its umami-enhancing properties, while the target compound’s fluorobenzyl and sulfonyl-piperidine groups likely render it unsuitable for flavor applications.
- The NOEL of 100 mg/kg bw/day for S336 provides a safety margin exceeding 500 million for structurally related oxalamides, suggesting that fluorinated analogs may require similar toxicological evaluation .
Metabolic and Enzymatic Interactions
- This highlights the variability in oxalamide-enzyme interactions based on substituent electronics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
